Alfentanil hydrochloride

Description

A short-acting opioid anesthetic and analgesic derivative of FENTANYL. It produces an early peak analgesic effect and fast recovery of consciousness. Alfentanil is effective as an anesthetic during surgery, for supplementation of analgesia during surgical procedures, and as an analgesic for critically ill patients.

See also: Alfentanil (has active moiety).

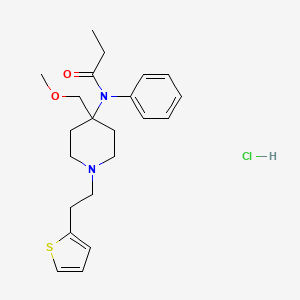

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORHZJDCHLLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048927 | |

| Record name | Alfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69049-06-5 | |

| Record name | Alfentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alfentanil hydrochloride mechanism of action on mu-opioid receptors

An In-Depth Technical Guide to the Mechanism of Action of Alfentanil Hydrochloride on Mu-Opioid Receptors

Authored by: Gemini, Senior Application Scientist

Preamble: The Clinical Context and Molecular Imperative

This compound, a potent, short-acting synthetic opioid analgesic, occupies a critical niche in modern anesthesia.[1][2] As an analogue of fentanyl, it is characterized by a significantly faster onset and shorter duration of action, properties that make it exceptionally well-suited for surgical procedures requiring precise and titratable analgesia.[3][4][5] Its clinical utility stems directly from its molecular interaction with the mu-opioid receptor (MOR), a principal member of the G-protein coupled receptor (GPCR) superfamily.[6][7] Understanding this interaction at a granular level is not merely an academic exercise; it is fundamental for drug development professionals seeking to design novel analgesics with improved therapeutic windows, minimizing adverse effects such as respiratory depression, tolerance, and dependence, which are intrinsically linked to the complexities of MOR signaling.[8][9]

This guide provides a deep dive into the molecular pharmacology of alfentanil's action on the mu-opioid receptor. We will move beyond a superficial overview to dissect the binding kinetics, the canonical G-protein signaling cascade, the critical role of the β-arrestin pathway in receptor regulation, and the state-of-the-art experimental methodologies used to quantify these interactions. The narrative is structured to provide not just the "what" but the "why," offering insights into the causal relationships that govern experimental design and data interpretation in the field of opioid pharmacology.

Section 1: The Molecular Handshake - Alfentanil's Interaction with the Mu-Opioid Receptor

The mu-opioid receptor is a class A GPCR that primarily couples to the inhibitory Gαi/o family of heterotrimeric G-proteins.[10][11] It is expressed extensively throughout the central and peripheral nervous systems, particularly in regions involved in pain modulation, such as the periaqueductal gray, the dorsal horn of the spinal cord, and the nucleus accumbens.[7][12] Alfentanil acts as a high-affinity agonist at the MOR.[1][13]

The defining pharmacokinetic characteristic of alfentanil—its rapid onset—is a direct consequence of its physicochemical properties. It has a pKa of approximately 6.5, which means a large fraction of the drug is un-ionized (lipid-soluble) at physiological pH, allowing it to rapidly cross the blood-brain barrier and engage its target receptors.[5][14]

Binding Affinity and Efficacy

The interaction between alfentanil and the MOR is characterized by two key parameters: affinity (how tightly the drug binds to the receptor) and efficacy (the degree to which the drug activates the receptor upon binding).

-

Affinity (Ki): This is the equilibrium dissociation constant for the inhibitor (in this case, the unlabeled drug) and represents the concentration of the drug that will occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity.

-

Efficacy (Emax): This measures the maximum biological response a drug can produce upon binding to the receptor. A full agonist has high efficacy, while a partial agonist has lower efficacy.

These parameters are typically determined through competitive radioligand binding assays and functional assays, respectively, which are detailed in Section 3.

| Opioid Compound | Binding Affinity (Ki) for human MOR (nM) | Notes |

| Sufentanil | ~0.14 | Exhibits extremely high affinity, serving as a benchmark for potent opioids.[15] |

| Alfentanil | ~1-100 nM range | Possesses high affinity, though generally less potent than sufentanil. A study using a single, uniform binding assay placed it in a category with a Ki between 1 and 100 nM.[15] Other studies have noted its Ki is weaker than fentanyl but stronger than many other clinical opioids.[16] |

| Fentanyl | ~1.2 - 1.4 | A potent synthetic opioid, often used as a comparator. Its affinity is consistently high across different assay systems.[16] |

| Morphine | ~1-100 nM range | The prototypical opioid agonist, with high but comparatively lower affinity than the fentanyl analogues.[15] |

| Tramadol | >100 nM (specifically ~12,486 nM) | A weak opioid agonist with significantly lower binding affinity for the MOR. Its analgesic effects are also mediated by other mechanisms.[15] |

Table 1: Comparative binding affinities of selected opioids for the human mu-opioid receptor (MOR). Data are synthesized from studies employing standardized competitive binding assays to ensure comparability.[15][17]

Section 2: Downstream Signaling - From Receptor Activation to Cellular Response

As a Gi/o-coupled receptor, the activation of the MOR by alfentanil initiates a cascade of intracellular events that collectively result in the hyperpolarization of the neuron and inhibition of neurotransmitter release, producing profound analgesia.[8] This signaling is not monolithic; it proceeds primarily via a canonical G-protein pathway and is regulated by a distinct β-arrestin pathway.

The Canonical G-Protein Pathway: The Engine of Analgesia

This pathway is considered the primary mediator of the desired analgesic effects of opioids.[8]

-

G-Protein Activation: Alfentanil binding induces a conformational change in the MOR. This allows the receptor to act as a Guanine nucleotide Exchange Factor (GEF) for its associated heterotrimeric G-protein (Gαi/oβγ).[18][19] The Gαi/o subunit releases GDP and binds GTP, causing the G-protein to become active.[10][20]

-

Subunit Dissociation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer. Both components are now free to interact with downstream effector molecules.[20][21]

-

Effector Modulation:

-

The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase.[10] This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets.[11]

-

The Gβγ dimer interacts with and modulates ion channels. It directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the cell membrane.[8][12] It also inhibits N-type voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal, thereby inhibiting the release of excitatory neurotransmitters like substance P and glutamate.[6][8]

-

The net result of these actions is a significant reduction in neuronal excitability and dampened transmission of nociceptive signals.

The β-Arrestin Pathway: A Double-Edged Sword of Regulation and Side Effects

Prolonged or intense receptor activation triggers regulatory mechanisms to prevent over-stimulation. The β-arrestin pathway is central to this process, known as desensitization and internalization. This pathway is also increasingly implicated in mediating some of the undesirable side effects of opioids, including respiratory depression and tolerance.[8][9]

-

Receptor Phosphorylation: The agonist-bound, active MOR is a substrate for G-protein-coupled Receptor Kinases (GRKs). GRKs phosphorylate serine and threonine residues on the intracellular C-terminal tail of the receptor.[8]

-

β-Arrestin Recruitment: The phosphorylated C-terminus acts as a high-affinity binding site for β-arrestin proteins (primarily β-arrestin 2 for MOR).[7][8]

-

Functional Consequences:

-

Desensitization: The binding of β-arrestin sterically hinders the MOR's ability to couple with and activate G-proteins, effectively uncoupling the receptor from the canonical signaling pathway.[7]

-

Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin, AP-2) to the receptor. This initiates the internalization of the receptor from the cell surface into endosomes.[8] Following internalization, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation.

-

The concept of "biased agonism" arises from the observation that different opioid ligands can stabilize receptor conformations that preferentially activate either the G-protein pathway or the β-arrestin pathway.[22] The development of G-protein-biased agonists, which potently activate the analgesic pathway while minimally recruiting β-arrestin, is a major goal in modern opioid research.[9]

Section 3: The Scientist's Toolkit - Core Experimental Protocols

Characterizing the interaction between a ligand like alfentanil and the MOR requires a suite of validated, quantitative assays. Each assay provides a different piece of the pharmacological puzzle, from initial binding to the functional consequences of receptor activation and regulation.

Radioligand Binding Assay (Competition)

Purpose: To determine the binding affinity (Ki) of an unlabeled test compound (alfentanil) by measuring its ability to compete with and displace a radiolabeled ligand with known high affinity for the MOR.[23]

Causality & Rationale: This assay operates on the principle of competitive binding at equilibrium. The concentration of the unlabeled test compound required to displace 50% of the specific binding of the radioligand (the IC50) is determined. This value is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand. This provides a standardized measure of the test compound's affinity for the receptor.[24]

Step-by-Step Methodology:

-

Preparation of Materials:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).[24] Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

-

Radioligand: A high-affinity MOR radioligand, such as [³H]DAMGO or [³H]diprenorphine, is used.[24]

-

Test Compound: Prepare serial dilutions of this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a saturating, unlabeled MOR ligand like naloxone is used to define non-specific binding.[24]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[24]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and the high concentration of naloxone.

-

Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the alfentanil serial dilutions.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[24]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percent specific binding against the logarithm of the alfentanil concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

Purpose: A functional assay to measure the activation of G-proteins following receptor stimulation by an agonist. It is used to determine the potency (EC50) and efficacy (Emax) of the agonist.[25][26]

Causality & Rationale: This assay measures an event proximal to receptor activation.[25] In the presence of an agonist, the Gα subunit binds GTP. The assay utilizes [³⁵S]GTPγS, a non-hydrolyzable analogue of GTP. When [³⁵S]GTPγS binds to the Gα subunit, it becomes trapped because it cannot be hydrolyzed to GDP, leading to an accumulation of radioactivity on the G-protein that is directly proportional to the level of receptor activation.[26][27] This provides a direct, amplified measure of the functional consequence of receptor occupancy.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Membrane Preparation: As described for the binding assay.

-

Reagents: [³⁵S]GTPγS (high specific activity), unlabeled GDP (to ensure binding is to the agonist-activated state), and serial dilutions of alfentanil.

-

Assay Buffer: Typically contains MgCl₂, NaCl, and a buffer like HEPES or Tris-HCl.

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of alfentanil.

-

Include a basal control (no agonist) and a maximum stimulation control (a known full agonist).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, similar to the binding assay.

-

-

Quantification:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding (stimulated DPM - basal DPM) against the logarithm of the alfentanil concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal stimulation).

-

cAMP Inhibition Assay

Purpose: To measure the functional consequence of Gi/o protein activation, specifically the inhibition of adenylyl cyclase activity.[24]

Causality & Rationale: Since alfentanil's activation of MOR leads to the inhibition of adenylyl cyclase, the intracellular cAMP level should decrease.[1] To measure this decrease effectively, the basal level of cAMP is first stimulated using an agent like forskolin.[28] The ability of the agonist (alfentanil) to reduce this forskolin-stimulated cAMP level is then quantified. This provides a functional readout further downstream from G-protein activation.

Step-by-Step Methodology:

-

Cell Culture: Use whole cells (e.g., CHO or HEK293) stably expressing the MOR. Plate them in a 96- or 384-well plate and allow them to adhere overnight.[24]

-

Compound Treatment:

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add serial dilutions of alfentanil to the wells and incubate.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[28][29] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Plot the detection signal (e.g., HTRF ratio) against the logarithm of the alfentanil concentration.

-

Fit the data to determine the IC50 value, representing the concentration of alfentanil that causes a 50% inhibition of the forskolin-stimulated cAMP production.

-

β-Arrestin Recruitment Assay

Purpose: To directly measure the recruitment of β-arrestin 2 to the activated MOR, providing a quantitative measure of an agonist's bias towards this pathway.[24]

Causality & Rationale: This assay is crucial for understanding the potential for receptor desensitization, internalization, and the activation of β-arrestin-mediated signaling pathways, which are linked to opioid side effects.[8] Modern assays use enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) technologies.

Step-by-Step Methodology (Example using Enzyme Complementation):

-

Cell Line: Use an engineered cell line that co-expresses the MOR fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to the larger, complementing portion of the enzyme (Enzyme Acceptor).[24]

-

Assay Protocol:

-

Plate the engineered cells in an assay plate and incubate.

-

Add serial dilutions of alfentanil to the wells.

-

Incubate to allow for receptor activation and β-arrestin recruitment. When β-arrestin is recruited to the receptor, the two enzyme fragments are brought into close proximity, forming an active enzyme.

-

Add the enzyme's substrate. The active enzyme will convert the substrate, generating a chemiluminescent signal.

-

-

Signal Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited.[24]

-

Data Analysis:

-

Plot the luminescent signal against the logarithm of the alfentanil concentration.

-

Fit the curve to determine the EC50 and Emax for β-arrestin recruitment. This data can be compared to the G-protein activation data (from the GTPγS assay) to calculate a "bias factor."

-

Conclusion

The mechanism of action of this compound at the mu-opioid receptor is a multi-faceted process rooted in the fundamental principles of GPCR pharmacology. As an agonist, its binding initiates a well-defined G-protein signaling cascade that is the source of its potent analgesic properties.[1][6] Simultaneously, it engages the β-arrestin pathway, a critical system for receptor regulation that is also implicated in the development of adverse effects.[8] For researchers and drug development professionals, a comprehensive understanding of these dual pathways is paramount. The strategic application of the quantitative, functional assays detailed in this guide—from binding and G-protein activation to cAMP modulation and β-arrestin recruitment—provides the essential toolkit for dissecting the pharmacological profile of alfentanil and for guiding the rational design of the next generation of safer, more effective opioid analgesics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Clinical Pharmacokinetics of Alfentanil, Fentanyl and Sufentanil | Semantic Scholar [semanticscholar.org]

- 5. Alfentanil - Wikipedia [en.wikipedia.org]

- 6. radiustx.com [radiustx.com]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. zenodo.org [zenodo.org]

- 16. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. cusabio.com [cusabio.com]

- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 21. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 22. youtube.com [youtube.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 27. researchgate.net [researchgate.net]

- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The Effects of Alfentanil Hydrochloride on Central Nervous System Neurotransmitters

An In-Depth Technical Guide

Abstract

Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic that exerts profound effects on the central nervous system (CNS).[1][2][3] Its primary therapeutic value lies in analgesia and sedation, achieved through complex interactions with various neurotransmitter systems.[2] This technical guide provides a detailed examination of the molecular mechanisms underpinning alfentanil's action, moving beyond its primary classification as a µ-opioid receptor agonist to explore its modulatory effects on dopaminergic, noradrenergic, GABAergic, and serotonergic pathways. We will dissect the G-protein coupled signaling cascades, present quantitative data from key studies, and provide detailed protocols for foundational experimental techniques used to elucidate these effects. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel CNS-acting therapeutics.

Core Pharmacology of Alfentanil

Alfentanil, an analogue of fentanyl, is distinguished by its rapid onset and short duration of action.[3][4] These pharmacokinetic properties are largely attributable to its physicochemical characteristics: a pKa of approximately 6.5, which allows a significant portion of the drug to remain un-ionized at physiological pH, and high lipid solubility, facilitating rapid transit across the blood-brain barrier.[1][3]

| Property | Value | Source |

| Molecular Formula | C21H32N6O3 | [5][6] |

| Molar Mass | 416.526 g·mol−1 | [3] |

| Mechanism of Action | µ-opioid receptor agonist | [2][3][4] |

| Onset of Action | 1-2 minutes (IV) | [1][7] |

| Protein Binding | ~92% | [3] |

| Metabolism | Hepatic (primarily CYP3A4) | [5][7][8] |

Primary Mechanism: µ-Opioid Receptor Agonism and Downstream Signaling

The principal pharmacologic effects of alfentanil are mediated through its high-affinity binding to and activation of the µ-opioid receptor (MOR), a class A G-protein-coupled receptor (GPCR).[1][2][5][7][8] This interaction mimics the action of endogenous opioids like endorphins and enkephalins.[8]

Upon binding, alfentanil stabilizes an active conformation of the MOR, promoting its coupling to inhibitory Gi/o proteins.[7][8] This initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[7][8] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), altering gene transcription and protein function.

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels.[2][8]

The combined effect of membrane hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of a wide array of neurotransmitters, which is the ultimate source of alfentanil's analgesic and sedative properties.[2][5][10]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alfentanil - Wikipedia [en.wikipedia.org]

- 4. litfl.com [litfl.com]

- 5. radiustx.com [radiustx.com]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Electrophysiological actions of alfentanil: intracellular studies in the rat locus coeruleus neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C21H33ClN6O3 | CID 64761 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Alfentanil

This guide provides a comprehensive exploration of the preclinical pharmacodynamics of alfentanil, a potent, short-acting synthetic opioid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to offer a field-proven perspective on experimental design, causality, and data interpretation. We will dissect the molecular mechanisms of alfentanil and translate them into robust in vitro and in vivo assays, ensuring a self-validating and scientifically rigorous approach to its pharmacodynamic investigation.

Section 1: The Molecular Blueprint of Alfentanil's Action

Alfentanil exerts its potent analgesic and sedative effects primarily as a high-affinity agonist at the mu (µ)-opioid receptor (MOR), a member of the G-protein-coupled receptor (GPCR) superfamily.[1] Understanding this initial interaction is the cornerstone of any pharmacodynamic study.

Receptor Binding and Affinity

Alfentanil's interaction with the MOR is characterized by its binding affinity (Ki), which quantifies the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity. Competitive radioligand binding assays are the gold standard for determining this parameter. In a standardized assay using cell membranes expressing the recombinant human µ-opioid receptor, alfentanil demonstrated a Ki value that places it among potent opioid analgesics.[2]

Table 1: Alfentanil Binding Affinity at the Human µ-Opioid Receptor

| Ligand | Receptor | Assay Type | Ki (nM) | Reference |

| Alfentanil | Human µ-Opioid | Radioligand Binding | 38.9 | [3] |

| DAMGO (agonist) | Human µ-Opioid | Radioligand Binding | ~2 | [2] |

| Naloxone (antagonist) | Human µ-Opioid | Radioligand Binding | ~1.5 | [2] |

Causality Insight: A drug's binding affinity is a critical determinant of its potency. High affinity, as seen with alfentanil, means that relatively low concentrations are needed to engage the target receptor, which often translates to higher potency in functional assays and in vivo models.

Downstream Signaling: G-Protein Activation and β-Arrestin Recruitment

Upon binding, alfentanil induces a conformational change in the MOR, triggering intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o).[4] This leads to:

-

Inhibition of adenylyl cyclase , reducing intracellular cyclic AMP (cAMP) levels.

-

Closure of N-type voltage-gated calcium channels , decreasing neurotransmitter release.

-

Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to hyperpolarization and reduced neuronal excitability.[5]

Simultaneously, agonist binding promotes the recruitment of β-arrestin proteins, which desensitize the G-protein signal and can initiate separate signaling pathways, some of which are implicated in the adverse effects of opioids.[6][7] The balance between G-protein signaling (desired therapeutic effects) and β-arrestin recruitment (potential adverse effects) is a key area of modern opioid research known as "biased agonism."[6]

References

- 1. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. mdpi.com [mdpi.com]

- 4. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Exploring the metabolic pathways of alfentanil hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Pathways of Alfentanil Hydrochloride

Introduction

This compound is a potent, short-acting synthetic opioid analgesic, structurally related to fentanyl, widely utilized in clinical settings for anesthesia and analgesia.[1][2] Its rapid onset and short duration of action are defining characteristics, making it particularly suitable for short surgical procedures.[2][3] These pharmacokinetic properties are intrinsically linked to its rapid and extensive biotransformation within the body. The liver serves as the primary site for this metabolic clearance, converting the lipophilic parent drug into more water-soluble, readily excretable metabolites.[1][4] Consequently, only about 1% of an administered dose is excreted as an unchanged drug.[2][5]

For researchers, scientists, and drug development professionals, a thorough understanding of these metabolic pathways is not merely academic. It is fundamental to predicting clinical outcomes, including potential drug-drug interactions (DDIs), inter-individual variability in patient response, and ensuring therapeutic safety and efficacy.[6][7] This guide provides a comprehensive technical exploration of the in vitro methodologies used to elucidate the metabolic fate of alfentanil. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, describe robust, self-validating protocols, and ground our discussion in authoritative scientific literature.

Section 1: The Core Metabolic Landscape of Alfentanil

The biotransformation of alfentanil is dominated by Phase I oxidative reactions. In vitro studies using various models, from isolated hepatocytes to liver microsomes, have consistently identified two principal metabolic routes, both involving N-dealkylation.[8][9][10]

The two major metabolic pathways are:

-

Piperidine N-dealkylation: This pathway involves the removal of the ethyl-tetrazole group from the piperidine nitrogen. It yields the major metabolite, noralfentanil .[5][9] This metabolite accounts for a significant portion of the administered dose found in urine, approximately 30%.[5][9]

-

Amide N-dealkylation: This reaction cleaves the bond between the piperidine ring and the N-phenylpropanamide moiety. This results in the formation of N-phenylpropionamide .[8][9]

Beyond these primary transformations, other minor Phase I pathways have been identified, including O-demethylation of the methoxymethyl group and aromatic hydroxylation of the phenyl ring.[5][10] Subsequent Phase II conjugation, particularly glucuronidation of hydroxylated metabolites, also contributes to the final metabolic profile.[5]

Caption: Primary metabolic pathways of alfentanil.

Section 2: Key Enzymatic Drivers - The Cytochrome P450 Superfamily

Identifying the specific enzymes responsible for a drug's metabolism is a cornerstone of modern drug development. This knowledge allows for the prediction of metabolic DDIs, where co-administered drugs can inhibit or induce enzymatic activity, leading to potentially toxic or sub-therapeutic plasma concentrations of the drug.[1][11] It also provides a mechanistic basis for understanding pharmacokinetic variability observed across different patient populations.

For alfentanil, the Cytochrome P450 (CYP) superfamily of enzymes is the exclusive catalyst. Extensive research has pinpointed CYP3A4 as the principal enzyme responsible for its metabolism.[11][12][13] Studies using human liver microsomes have shown a strong correlation between the rate of alfentanil metabolite formation and CYP3A4 activity.[11][13] Furthermore, selective chemical inhibitors and antibodies against CYP3A4 effectively block alfentanil metabolism in vitro.[11][13]

Adding a layer of complexity and a key source of inter-individual variability is the role of CYP3A5 . Like CYP3A4, CYP3A5 is expressed in the liver and gut wall and is capable of metabolizing alfentanil via the same N-dealkylation pathways.[8][9] In fact, some studies show that CYP3A4 and CYP3A5 metabolize alfentanil with comparable avidity.[8] The expression of CYP3A5 is polymorphic, meaning significant variations exist between individuals. This genetic variability in CYP3A5 expression can contribute to the wide range of alfentanil clearance rates observed in patients.[8][9] In contrast, studies have definitively ruled out a significant role for other polymorphic enzymes, such as CYP2D6 (the debrisoquine hydroxylase), in alfentanil's clearance.[5][14]

Caption: Enzymatic drivers of alfentanil metabolism.

Section 3: A Practical Guide to In Vitro Alfentanil Metabolism Analysis

To ensure the generation of reliable and reproducible data, in vitro metabolism assays must be designed as self-validating systems. This involves meticulous protocol adherence, the use of appropriate biological matrices, and the inclusion of rigorous controls.

The In Vitro System: Rationale for Human Liver Microsomes (HLM)

For studying Phase I metabolism, pooled human liver microsomes (HLMs) are the industry-standard in vitro tool.[15] The rationale for this choice is compelling:

-

Enzyme Richness: Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes.[6]

-

Predictive Value: Data from HLM studies are routinely used to predict in vivo metabolic clearance and potential DDIs.[7]

-

Robustness and Availability: Commercially available pooled HLMs (from multiple donors) average out individual variability, providing a representative model of the general population.

Detailed Experimental Protocol: Characterizing Alfentanil Metabolism using HLM

This protocol outlines a standard procedure for determining the rate of alfentanil metabolism in HLMs.

1. Reagent and Material Preparation:

-

This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like methanol or DMSO and make serial dilutions for the desired final concentrations.

-

Pooled Human Liver Microsomes (HLMs): Obtain from a reputable supplier. Thaw on ice immediately before use. The final protein concentration in the incubation is typically 0.2-0.5 mg/mL.

-

Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

-

NADPH-Regenerating System: Essential for sustained CYP activity. A common system consists of Solution A (NADP+, Glucose-6-Phosphate, MgCl₂) and Solution B (Glucose-6-Phosphate Dehydrogenase).

-

Quenching/Stop Solution: Ice-cold acetonitrile, often containing an internal standard (e.g., a deuterated analog like fentanyl-d5) for the analytical quantification step.[16]

2. Incubation Procedure:

-

Preparation: In microcentrifuge tubes on ice, add phosphate buffer, HLM suspension, and alfentanil solution to achieve the desired final concentrations.

-

Pre-incubation: Vortex gently and pre-incubate the mixture for 5-10 minutes in a shaking water bath at 37°C to allow the substrate to equilibrate with the enzymes.

-

Initiation: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system. This is T=0.

-

Incubation: Incubate at 37°C with shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The linearity of the reaction over time should be established in preliminary experiments.

-

Termination: Stop the reaction at each time point by adding 2-3 volumes of the ice-cold quenching solution. This precipitates the microsomal proteins and halts all enzymatic activity.

3. Sample Processing:

-

Vortex: Mix the terminated reaction tubes thoroughly.

-

Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the remaining parent drug and its metabolites, to a clean tube or a 96-well plate for analysis.

4. Mandatory Controls for a Self-Validating System:

-

T=0 Control: Terminate the reaction immediately after adding NADPH. This establishes the baseline analyte concentration before any metabolism occurs.

-

No-NADPH Control: Incubate alfentanil with HLMs without the NADPH-regenerating system. This confirms that the observed metabolism is NADPH-dependent (i.e., CYP-mediated) and not due to other enzymes or chemical degradation.

-

No-HLM Control: Incubate alfentanil with buffer and NADPH but without microsomes. This controls for any non-enzymatic degradation of the drug.

-

(Optional) Positive Inhibitor Control: Run a parallel incubation including a known, potent CYP3A4 inhibitor (e.g., ketoconazole).[8] A significant reduction in alfentanil metabolism validates that the assay is sensitive to CYP3A4 inhibition.

Caption: Experimental workflow for in vitro alfentanil metabolism.

Analytical Quantification: LC-MS/MS Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its exceptional sensitivity and specificity.[17][18][19] It allows for the simultaneous quantification of the parent drug (alfentanil) and its key metabolites (noralfentanil, etc.) even in a complex biological matrix.

A typical method involves:

-

Chromatography: Reverse-phase chromatography (e.g., using a C18 column) to separate alfentanil from its more polar metabolites.[16][20]

-

Ionization: Electrospray ionization (ESI) in positive mode is highly effective for these basic compounds.[16][17]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard, ensuring highly selective and interference-free detection.

Section 4: Data Interpretation and Kinetic Analysis

The primary output from the LC-MS/MS analysis is the concentration of alfentanil and its metabolites at each time point. The rate of metabolism can be determined from the slope of the linear portion of the substrate depletion or metabolite formation curve.

To gain deeper insight, enzyme kinetic parameters (Michaelis-Menten constant, Kₘ, and maximum velocity, Vₘₐₓ) are determined. This is achieved by performing the incubation across a range of alfentanil concentrations and measuring the initial velocity of metabolite formation at each concentration.[14] The Kₘ value reflects the substrate concentration at half-maximal velocity and is an inverse measure of the enzyme's affinity for the substrate.

Table 1: Representative Michaelis-Menten Kinetic Parameters for Alfentanil Metabolism in HLM

| Parameter | Noralfentanil Formation | N-Phenylpropionamide Formation | Rationale & Interpretation |

| Apparent Kₘ (µM) | ~23[14] | >50 | A lower Kₘ for noralfentanil formation suggests the CYP3A4 active site has a higher affinity for the conformation leading to this pathway.[21] |

| Apparent Vₘₐₓ (nmol/min/mg) | ~3-4[14] | Lower than Noralfentanil | The higher maximal velocity for noralfentanil formation indicates this is a more efficient metabolic pathway at saturating substrate concentrations. |

| Intrinsic Clearance (Vₘₐₓ/Kₘ) | Higher | Lower | Intrinsic clearance is the best in vitro predictor of in vivo metabolic clearance. The higher value for noralfentanil confirms it as the primary metabolic route.[21] |

Note: The values presented are representative based on published literature and serve for illustrative purposes.

Conclusion

The in vitro metabolic profiling of this compound reveals a clear and consistent picture. Its biotransformation is rapid and is predominantly driven by the CYP3A subfamily of enzymes, with CYP3A4 playing the primary role and polymorphic CYP3A5 contributing to inter-individual variability. The metabolism proceeds mainly via two N-dealkylation pathways, yielding noralfentanil and N-phenylpropionamide as the major products.

A robust, well-controlled experimental design, utilizing human liver microsomes as the in vitro system and LC-MS/MS for analysis, provides a reliable method for characterizing these pathways. The insights gained from such studies are not merely descriptive; they are predictive, forming a critical part of the data package required to understand a drug's clinical pharmacology, anticipate potential safety liabilities, and guide its development and use.

References

- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C21H33ClN6O3 | CID 64761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. Metabolism of alfentanil by cytochrome p4503a (cyp3a) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Metabolism of alfentanil by isolated hepatocytes of rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of the pharmacogenetic determinants of alfentanil metabolism: cytochrome P-450 3A4. An explanation of the variable elimination clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Is the metabolism of alfentanil subject to debrisoquine polymorphism? A study using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Whitepaper: Strategic Synthesis of Novel Alfentanil Analogs for Advanced Pharmacological Research

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive framework for the synthesis and evaluation of novel alfentanil analogs. Moving beyond standard protocols, we delve into the strategic design considerations, detailed synthetic methodologies, and robust pharmacological characterization workflows essential for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to innovate within the potent fentanyl class of opioids, with a focus on developing molecules with improved therapeutic profiles. We will explore the chemical intricacies of modifying the alfentanil scaffold, grounded in established structure-activity relationships, and present a self-validating system of protocols from synthesis to in vivo analysis.

Chapter 1: The Rationale for Alfentanil Analog Development

Alfentanil is a potent, short-acting synthetic opioid analgesic used extensively in anesthesia. Its rapid onset and short duration of action are desirable in clinical settings, but like all mu-opioid receptor (MOR) agonists, it carries a significant risk of severe side effects, most notably respiratory depression, bradycardia, and muscle rigidity. The primary goal of synthesizing novel alfentanil analogs is to dissociate the desired analgesic effects from these life-threatening adverse effects.

The central hypothesis is that subtle modifications to the alfentanil scaffold can alter its interaction with the MOR or downstream signaling pathways, potentially leading to "biased agonism." A biased agonist might preferentially activate the G-protein signaling pathway responsible for analgesia while minimizing recruitment of the β-arrestin pathway, which has been implicated in respiratory depression and the development of tolerance. Therefore, the strategic design of new analogs focuses on creating molecules with tailored pharmacological profiles, such as improved safety margins, altered metabolic stability, or enhanced selectivity for specific opioid receptor subtypes.

Chapter 2: The Alfentanil Scaffold: A Platform for Chemical Innovation

The alfentanil molecule offers several key positions for chemical modification. Understanding the structure-activity relationships (SAR) of the 4-anilidopiperidine class of opioids is fundamental to designing new analogs with a higher probability of success.

Key Modification Sites on the Alfentanil Scaffold:

-

N-1 Piperidine Substituent: This position is critical for potency and duration of action. The ethyl-tetrazolyl group of alfentanil contributes to its rapid metabolism and short half-life. Replacing this group can profoundly alter the pharmacokinetic profile of the resulting analog.

-

Anilide Group: The N-phenylpropanamide portion is essential for binding to the MOR. Modifications to the phenyl ring (e.g., adding electron-withdrawing or donating groups) or altering the propanamide chain can fine-tune receptor affinity and efficacy.

-

Piperidine Ring: While less commonly modified, alterations to the piperidine ring itself can impact the molecule's overall conformation and how it fits within the receptor's binding pocket.

Diagram: Key Modification Sites

Caption: Strategic sites for chemical modification on the alfentanil core structure.

Chapter 3: Core Synthetic Strategy: The Anthoni-Lassen Approach

A robust and adaptable method for synthesizing a wide array of alfentanil analogs is a modified version of the Anthoni-Lassen synthesis. This approach centers on the reductive amination between a piperidone precursor and an aniline, followed by acylation. This multi-step process allows for diversity at both the N-1 substituent and the anilide group.

Diagram: General Synthetic Workflow

Caption: A modular synthetic workflow for generating diverse alfentanil analogs.

Chapter 4: Detailed Experimental Protocol: Synthesis of a Novel Analog

This section provides a representative, step-by-step protocol for the synthesis of a novel alfentanil analog where the N-1 ethyl-tetrazolyl group is replaced with a 2-methoxyethyl group.

Objective: To synthesize N-(1-(2-methoxyethyl)-4-(phenylamino)piperidin-4-yl)-N-phenylpropanamide.

Part A: Reductive Amination

-

Reaction Setup: To a solution of 1-(2-methoxyethyl)piperidin-4-one (1.0 eq) in dichloromethane (DCM, 0.2 M), add aniline (1.1 eq) and acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour.

-

Expert Insight: The formation of the iminium ion intermediate is acid-catalyzed. Acetic acid serves as both a catalyst and a solvent, ensuring the reaction proceeds efficiently without promoting side reactions.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

-

Trustworthiness Check: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone. Portion-wise addition controls the reaction exotherm.

-

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate is often used in the next step without further purification.

Part B: Acylation

-

Reaction Setup: Dissolve the crude intermediate from Part A in DCM (0.2 M) and add triethylamine (TEA, 2.5 eq). Cool the mixture to 0 °C.

-

Expert Insight: TEA acts as a base to neutralize the HCl that is generated during the reaction, driving the acylation to completion.

-

-

Acyl Chloride Addition: Add propionyl chloride (1.2 eq) dropwise to the cooled solution.

-

Workup: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor reaction completion by TLC or LC-MS. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Part C: Purification and Characterization

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final compound using:

-

¹H and ¹³C NMR: To elucidate the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

HPLC: To determine the purity (should be >95%).

-

Chapter 5: Pharmacological Characterization Workflow

Once a novel analog is synthesized and purified, a systematic pharmacological evaluation is required to determine its biological activity.

Diagram: Pharmacological Screening Cascade

Caption: A hierarchical workflow for the pharmacological evaluation of new analogs.

Table: Representative Pharmacological Data

| Compound | MOR Binding Ki (nM) | MOR Functional Potency EC₅₀ (nM) (G-Protein) | β-Arrestin Recruitment EC₅₀ (nM) | Analgesic ED₅₀ (mg/kg) (Hot Plate) |

| Alfentanil | 0.8 ± 0.1 | 5.2 ± 0.5 | 15.6 ± 2.1 | 0.02 |

| Analog X | 1.5 ± 0.3 | 8.1 ± 0.9 | > 1000 | 0.04 |

| Analog Y | 0.5 ± 0.1 | 2.3 ± 0.4 | 8.9 ± 1.5 | 0.01 |

Data are hypothetical and for illustrative purposes only.

The data in the table illustrates how novel analogs are compared to the parent compound. Analog X, for example, shows a significant reduction in β-arrestin recruitment, suggesting it may be a biased agonist with a potentially improved safety profile, warranting further investigation into its respiratory effects.

Chapter 6: Conclusion and Future Directions

The synthesis of novel alfentanil analogs is a promising avenue for developing safer and more effective opioid analgesics. By combining rational design based on SAR with robust synthetic methodologies and a comprehensive pharmacological screening cascade, researchers can systematically explore the chemical space around the alfentanil scaffold. The ultimate goal is the identification of lead candidates that retain the potent analgesic properties of alfentanil while exhibiting a significantly wider therapeutic window. Future work should focus on exploring more diverse chemical substitutions and employing computational modeling to better predict the pharmacological properties of designed analogs before their synthesis.

A Technical Guide to Utilizing Alfentanil Hydrochloride for the Study of Opioid Receptor Desensitization

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of alfentanil hydrochloride as a pharmacological tool to investigate the mechanisms of opioid receptor desensitization. Alfentanil, a potent and rapid-acting μ-opioid receptor (MOR) agonist, serves as an exemplary agent for inducing and dissecting the complex cellular processes that lead to the attenuation of receptor signaling upon prolonged or repeated agonist exposure. This document delineates the core principles of G protein-coupled receptor (GPCR) desensitization, details the pharmacological profile of alfentanil that makes it a suitable investigational tool, and provides validated, step-by-step protocols for key in vitro assays. These methodologies include radioligand binding, cAMP accumulation, and β-arrestin recruitment assays, which are fundamental to characterizing the multifaceted nature of opioid receptor desensitization.

Introduction: The Critical Role of Opioid Receptor Desensitization

Opioid receptors, primarily the μ-opioid receptor (MOR), are the principal targets for opioid analgesics, which remain the cornerstone for managing severe pain.[1][2] These receptors belong to the vast family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological responses.[2][3] A cardinal feature of GPCR signaling is the phenomenon of desensitization, a process that protects the cell from overstimulation by attenuating the receptor's response following prolonged or repeated exposure to an agonist.[4][5]

In the context of opioid therapy, receptor desensitization is a critical mechanism believed to underlie the development of tolerance, where escalating doses of an opioid are required to achieve the same analgesic effect.[6][7] Understanding the molecular intricacies of MOR desensitization is therefore paramount for the development of novel analgesics with improved therapeutic profiles and reduced liability for tolerance and dependence.

This guide focuses on the utility of this compound, a potent, short-acting synthetic opioid, as a tool to probe these desensitization mechanisms.[8][9] Its distinct pharmacokinetic and pharmacodynamic properties offer unique advantages for controlled and reproducible induction of receptor desensitization in vitro.

This compound: A Pharmacological Profile Suited for Desensitization Studies

Alfentanil is a synthetic opioid analgesic that is an analog of fentanyl.[8][9] Its value in studying opioid receptor desensitization stems from a combination of its potent agonism at the MOR and its rapid onset and short duration of action.[1][8][10]

Mechanism of Action: Alfentanil primarily acts as an agonist at the μ-opioid receptor.[8][10] Upon binding, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[10][11]

Pharmacokinetics: Alfentanil is characterized by its rapid onset of action, typically within 1-2 minutes of intravenous administration, and a short duration of effect.[8][10] This is attributed to its high lipid solubility and low pKa, which facilitate rapid passage across the blood-brain barrier.[1] Its effects are terminated by rapid redistribution and hepatic metabolism.[8][10] This predictable and controllable pharmacokinetic profile allows for precise temporal control over receptor stimulation in experimental settings, a crucial factor for studying the kinetics of desensitization.

| Pharmacokinetic Parameter | Value | Reference |

| Onset of Action | 1-2 minutes | [8] |

| Duration of Action | 10-15 minutes | [10] |

| Volume of Distribution | 0.4 - 1.0 L/kg | [8][9] |

| Protein Binding | ~92% | [9] |

| Elimination Half-life | 1.5 - 1.8 hours | [9] |

Table 1: Key Pharmacokinetic Parameters of Alfentanil

The Molecular Ballet of Opioid Receptor Desensitization

The desensitization of GPCRs like the MOR is a tightly regulated, multi-step process primarily orchestrated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[4][12][13]

Homologous Desensitization: This process is agonist-specific, meaning that only the activated receptor is desensitized.[5][14] The key steps are as follows:

-

Agonist Binding and Receptor Activation: Alfentanil binds to and activates the MOR, leading to G protein coupling and downstream signaling.[12]

-

GRK-Mediated Phosphorylation: The agonist-occupied receptor becomes a substrate for GRKs, which phosphorylate serine and threonine residues on the receptor's intracellular loops and C-terminal tail.[4][5][12]

-

β-Arrestin Recruitment: This phosphorylation increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and 2).[3][4]

-

G Protein Uncoupling: The binding of β-arrestin sterically hinders the coupling of the G protein to the receptor, thereby terminating G protein-mediated signaling.[12][13] This is the core of desensitization.

-

Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (like clathrin and AP2) to promote the internalization of the receptor into endosomes.[3][13]

-

Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).[12]

Figure 1: The canonical pathway of μ-opioid receptor desensitization.

Experimental Protocols for Studying Alfentanil-Induced Desensitization

To quantitatively assess the effects of alfentanil on MOR desensitization, a combination of in vitro assays is essential. The following protocols are designed for use with cell lines stably expressing the human μ-opioid receptor (e.g., HEK293-MOR or CHO-MOR cells).

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of alfentanil for the MOR and for quantifying receptor density.[15][16]

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Culture HEK293-MOR cells to ~80-90% confluency in appropriate media.

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a fixed, subsaturating concentration of a radiolabeled MOR antagonist (e.g., [³H]diprenorphine or [³H]naloxone).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the alfentanil concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of alfentanil that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for alfentanil using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of alfentanil to inhibit adenylyl cyclase activity, a hallmark of MOR activation.[11][17] It is also used to quantify the extent of desensitization.

Protocol: Alfentanil-Induced Inhibition of Forskolin-Stimulated cAMP Accumulation

-

Cell Preparation:

-

Seed HEK293-MOR cells in a 96-well plate and grow to confluency.

-

Pre-treat cells with alfentanil (or vehicle control) for various durations (e.g., 30 minutes to several hours) to induce desensitization.

-

-

cAMP Stimulation:

-

Wash the cells to remove the pre-treating alfentanil.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of alfentanil.

-

Incubate for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the alfentanil concentration.

-

Determine the EC₅₀ (the concentration of alfentanil that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation).

-

Compare the EC₅₀ and maximal response (Emax) values between control cells and cells pre-treated with alfentanil. A rightward shift in the EC₅₀ and/or a decrease in the Emax indicates desensitization.

-

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated MOR, a key step in desensitization and a signaling pathway in its own right.[18][19]

Protocol: PathHunter® β-Arrestin Recruitment Assay

-

Cell Line: Use a commercially available cell line that co-expresses the MOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment (e.g., PathHunter® cells).

-

Assay Procedure:

-

Plate the cells in a 96-well or 384-well plate.

-

Add varying concentrations of this compound.

-

Incubate for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Add the detection reagents provided with the assay kit.

-

Incubate to allow for the development of a chemiluminescent signal.

-

Read the plate using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the alfentanil concentration.

-

Determine the EC₅₀ for β-arrestin recruitment. This provides a quantitative measure of the potency of alfentanil in initiating this critical desensitization step.

-

Figure 2: A generalized workflow for studying MOR desensitization using alfentanil.

Conclusion: Synthesizing Insights for Future Drug Development

By employing this compound in conjunction with the detailed experimental protocols outlined in this guide, researchers can gain profound insights into the temporal and mechanistic aspects of μ-opioid receptor desensitization. The rapid and controllable action of alfentanil makes it an invaluable tool for dissecting the roles of GRK phosphorylation, β-arrestin recruitment, and receptor internalization. A thorough understanding of how different opioids modulate these desensitization pathways is a critical step toward the rational design of next-generation analgesics. The ultimate goal is to develop opioids that exhibit a favorable balance between potent analgesia and a reduced propensity to induce the rapid desensitization that contributes to tolerance and other adverse effects.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]

- 6. Fentanyl and its analogs desensitize the cloned mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Mu Opioid Receptor Desensitization in Inflammatory Pain" by Matthew Bredder [openscholarship.wustl.edu]

- 8. litfl.com [litfl.com]

- 9. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. μ-Opioid receptor desensitization: Is morphine different? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]

- 16. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 19. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

Basic chemical and physical properties of alfentanil hydrochloride for research

An In-Depth Technical Guide for Researchers

Core Chemical and Physical Properties of Alfentanil Hydrochloride

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory research and development.

Introduction: Understanding this compound

This compound is a potent, short-acting synthetic opioid analgesic and a member of the fentanyl analogue family.[1][2] It is classified as a Schedule II controlled substance in the United States due to its high potential for abuse.[1][2] In clinical and research settings, alfentanil is distinguished by its exceptionally rapid onset of action and short duration, properties that are directly linked to its unique physicochemical characteristics.[3] Its primary mechanism of action is as a selective agonist of the µ-opioid receptor, which it shares with other opioids like fentanyl and morphine.[2][4] A thorough understanding of its properties is critical for its safe handling, analytical characterization, and application in research contexts.

Core Physicochemical Properties

The distinct pharmacokinetic profile of this compound is rooted in its fundamental chemical and physical properties. A notable characteristic is its acid dissociation constant (pKa) of 6.5.[1][2][3] At a physiological pH of 7.4, a significant portion of alfentanil exists in its unionized, lipid-soluble form. This high degree of unionization facilitates rapid passage across the blood-brain barrier, which is the primary reason for its remarkably fast onset of action—often within one to two minutes of intravenous administration.[2][5][6]

The key physicochemical data for alfentanil and its hydrochloride salt are summarized below for ease of reference.

| Property | Value | Source(s) |

| Chemical Name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide monohydrochloride | [7][8] |

| Molecular Formula | Alfentanil Base: C₂₁H₃₂N₆O₃Hydrochloride Salt: C₂₁H₃₂N₆O₃ · HClHydrochloride Monohydrate: C₂₁H₃₂N₆O₃ · HCl · H₂O | [1][7][9] |

| Molecular Weight | Alfentanil Base: 416.52 g/mol Hydrochloride Salt: 452.98 g/mol Hydrochloride Monohydrate: 470.99 g/mol | [1][2][7][8][9] |

| CAS Number | Alfentanil Base: 71195-58-9Hydrochloride Salt: 69049-06-5 | [1][2] |

| Physical Form | Crystalline solid | [9][10] |

| Melting Point | 138.4 - 140.8 °C | [1][9] |

| pKa | 6.5 | [1][2][3] |

| Solubility | The hydrochloride salt is soluble in water.[9] Commercial preparations are aqueous solutions with concentrations of 500 mcg/mL.[1][7] | |

| Partition Coefficient | n-octanol:water partition coefficient of 128:1 at pH 7.4; LogP: 2.16 | [1][7] |

Mechanism of Action and Pharmacokinetics

Molecular Mechanism of Action

Alfentanil exerts its analgesic and sedative effects by acting as a potent agonist at the µ-opioid receptors, which are G-protein-coupled receptors located primarily in the central nervous system (CNS).[5][11] The binding of alfentanil to these receptors initiates a conformational change that triggers a cascade of intracellular signaling events.[5] This process inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5] The downstream effects include the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5] The collective result is neuronal hyperpolarization, which reduces neuronal excitability and suppresses the release of nociceptive neurotransmitters such as substance P, GABA, and dopamine.[4][8]

Caption: Alfentanil's µ-opioid receptor signaling pathway.

Pharmacokinetic Profile

The clinical utility of alfentanil is defined by its rapid and predictable pharmacokinetic profile.

-

Absorption: Administered intravenously, its onset of action is immediate.[12][13]

-

Distribution: Alfentanil has a relatively small volume of distribution (0.4 to 1.0 L/kg) and exhibits high plasma protein binding of approximately 92%.[2][11][12] Its low pKa contributes to its rapid distribution into the CNS.[2]

-

Metabolism: It undergoes extensive and rapid metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][12]

-

Elimination: The drug has a short elimination half-life, typically ranging from 90 to 111 minutes.[2] Only about 1% of the administered dose is excreted unchanged in the urine.[11][12]

Analytical Methodologies for Research

Accurate quantification of this compound in various matrices is essential for pharmacokinetic studies, quality control, and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for this purpose.[14][15]

Representative HPLC-UV Protocol

This protocol provides a generalized, self-validating framework for the analysis of this compound. The causality for each step is explained to ensure methodological integrity.

Objective: To quantify this compound in a research sample (e.g., from a cleaning validation swab or a prepared solution).

Methodology:

-

Sample Preparation (Aqueous Extraction):

-

Step 1: Place the sample (e.g., a swab) into a sterile vial.

-

Step 2: Add a precise volume of purified water (e.g., 5.0 mL) to the vial. Causality: Water is chosen as the extraction solvent because this compound is water-soluble, ensuring efficient recovery from the sample matrix.[9][15]

-

Step 3: Agitate the vial (e.g., vortex for 2 minutes) to facilitate the complete dissolution of the analyte.

-